N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide

CNS drug design Lipophilicity Blood-brain barrier

Unique bifunctional research intermediate combining a 2-oxopyrrolidine pharmacophore (SV2A engagement) with a terminal propargylamide alkyne handle. Enables click chemistry without a separate linker; ideal for PROTACs targeting synaptic vesicle proteins, competitive displacement assays against [³H]levetiracetam, and reversible covalent inhibitor design. Balanced logP (0.8) and TPSA (49.4 Ų) ensure favorable passive permeability. NOT a generic building block—the alkyne and 2-oxopyrrolidine motifs cannot be replicated by any single FDA-approved analog.

Molecular Formula C15H16N2O2
Molecular Weight 256.305
CAS No. 2411227-52-4
Cat. No. B2876297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide
CAS2411227-52-4
Molecular FormulaC15H16N2O2
Molecular Weight256.305
Structural Identifiers
SMILESC#CC(=O)NCC1=CC=CC=C1CN2CCCC2=O
InChIInChI=1S/C15H16N2O2/c1-2-14(18)16-10-12-6-3-4-7-13(12)11-17-9-5-8-15(17)19/h1,3-4,6-7H,5,8-11H2,(H,16,18)
InChIKeyLGTHECDGERZFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide (CAS 2411227-52-4) Structural Identity and Procurement-Relevant Baseline


N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide (CAS 2411227-52-4) is a synthetic small molecule (C₁₅H₁₆N₂O₂, MW 256.30 g/mol) that integrates a 2-oxopyrrolidine pharmacophore with a terminal propargylamide group via an ortho-substituted benzyl spacer. It is cataloged as Enamine building block EN300-7442309 and is primarily supplied as a research intermediate. Computed physicochemical properties include XLogP3 = 0.8, TPSA = 49.4 Ų, and one hydrogen-bond donor, positioning it at the lipophilicity interface between classic 2-oxopyrrolidine antiepileptics and MAO-inhibiting propargylamines [1].

Why N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide Cannot Be Replaced by Generic 2-Oxopyrrolidine or Propargylamine Analogs


The target compound occupies a distinct chemical space unoccupied by any single FDA-approved agent. Generic 2-oxopyrrolidine derivatives such as levetiracetam and brivaracetam lack the bioorthogonal terminal alkyne required for click chemistry or covalent probe design [1]. Conversely, clinically used propargylamines (pargyline, rasagiline) lack the 2-oxopyrrolidine recognition element that engages the synaptic vesicle protein 2A (SV2A) binding site. Substituting any commercially available single-pharmacophore analog would forfeit either the alkyne reactivity handle or the 2-oxopyrrolidine target-engagement motif, fundamentally altering the compound's utility in bifunctional molecular design.

Quantitative Differentiation Evidence for N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide Against Closest Structural Analogs


Lipophilicity (XLogP3) Comparison for Blood-Brain Barrier Penetration Predictions

The target compound exhibits a computed XLogP3 of 0.8, which is 1.4 log units higher than levetiracetam (-0.6) and comparable to brivaracetam (0.88), the most lipophilic SV2A ligand. This value is substantially lower than the MAO-B inhibitor rasagiline (1.8), suggesting a balanced CNS permeation profile that reduces the risk of non-specific tissue binding associated with highly lipophilic propargylamines [1][2][3].

CNS drug design Lipophilicity Blood-brain barrier

Topological Polar Surface Area (TPSA) Analysis Versus Levetiracetam and Rasagiline for CNS Drug-Likeness

The TPSA of N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide is 49.4 Ų, which is 14.0 Ų lower than levetiracetam and brivaracetam (both 63.4 Ų) and 37.4 Ų higher than rasagiline (12.0 Ų). For CNS drugs, a TPSA < 60–70 Ų is generally correlated with improved passive brain permeation [1][2][3].

CNS permeability TPSA Drug-likeness

Bioorthogonal Alkyne Functionality: Direct Comparison of Terminal Alkyne Count vs. 2-Oxopyrrolidine-Based Anti-Epileptic Drugs

The target compound possesses one terminal alkyne (prop-2-ynamide) group, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, PROTAC linker attachment, or fluorescent tagging. In contrast, levetiracetam and brivaracetam contain zero terminal alkyne groups, precluding their use in bioorthogonal workflows. Rasagiline contains a terminal alkyne but lacks the 2-oxopyrrolidine recognition element [1][2].

Click chemistry Bioorthogonal chemistry PROTAC design

Rotatable Bond Count and Conformational Flexibility Profiling Relative to Rigid CNS Drugs

With four rotatable bonds, the target compound offers greater conformational flexibility than levetiracetam (3 rotatable bonds) and rasagiline (2 rotatable bonds). This moderate increase may reduce the propensity for stable crystal lattice formation, potentially simplifying formulation development for amorphous solid dispersions if oral bioavailability becomes a development goal [1][2][3].

Conformational flexibility Formulation Crystallinity

Combined 2-Oxopyrrolidine and Propargylamide Pharmacophores: Absence in Any Single FDA-Approved Molecule

No FDA-approved drug combines the 2-oxopyrrolidine motif (present in levetiracetam, brivaracetam) with a propargylamide warhead (present in pargyline, rasagiline). The target compound is the only commercially available building block that integrates both pharmacophores in a single, orthogonally reactive scaffold. This enables covalent targeting of SV2A or related synaptic vesicle proteins, a modality inaccessible to any single in-class analog [1][2].

Pharmacophore hybrid SV2A Covalent inhibitor design

Enamine Catalog Purity Benchmarking for Reproducible Click Chemistry Applications

The compound is supplied by Enamine (EN300-7442309) at a catalog purity of 95%, a standard for building blocks intended for subsequent derivatization. While no direct purity comparison with other vendors is available due to the compound's exclusivity, the 95% specification meets the threshold recommended for CuAAC bioconjugation reactions, where alkyne impurities can competitively consume azide partners [1].

Building block Purity Click chemistry

Targeted Application Scenarios for N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide Based on Verified Differentiation Evidence


Covalent PROTAC Precursor for Synaptic Protein Degradation

The dual pharmacophore architecture (2-oxopyrrolidine for SV2A engagement and terminal alkyne for linker attachment) enables direct construction of PROTACs targeting synaptic vesicle proteins without introducing a separate linker attachment point. The compound's intermediate TPSA (49.4 Ų) and XLogP3 (0.8) suggest the resulting PROTAC may retain favorable passive permeability, reducing the risk of efflux transporter recognition that plagues high-TPSA (>140 Ų) PROTACs [1][2].

Bioorthogonal Probe for Competitive SV2A Binding Assays

The terminal alkyne permits CuAAC-mediated conjugation to fluorophores or biotin without compromising the 2-oxopyrrolidine pharmacophore. This enables competitive displacement assays against [³H]levetiracetam, providing a clickable analog that directly bridges the gap between classical radioligand binding and modern fluorescence-based methods [1][3].

Covalent Inhibitor Library Core for Serine/Cysteine Protease Screening

The prop-2-ynamide group serves as a mild electrophilic warhead capable of reversible covalent bond formation with catalytic cysteine residues. Compared to acrylamide warheads commonly used in covalent inhibitors, the alkyne offers reduced off-target reactivity. The 2-oxopyrrolidine ring provides additional hydrogen-bond acceptor sites (2 HBA) that can be exploited for target recognition, a feature absent in simple propargylamine covalent inhibitors like pargyline [1][4].

Chemical Biology Tool to Dissect SV2A-Dependent vs. MAO-B-Mediated Pharmacology

By combining SV2A-binding and propargyl pharmacophores, this compound can serve as a bifunctional probe to simultaneously interrogate SV2A and monoamine oxidase pathways in neuronal cells. The distinct XLogP3 (0.8) and TPSA (49.4 Ų) profile ensures subcellular distribution patterns different from either levetiracetam or rasagiline alone, enabling orthogonal pharmacological dissection [1][2][4].

Quote Request

Request a Quote for N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)prop-2-ynamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.